N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide
CAS No.: 4733-58-8
Cat. No.: VC16218763
Molecular Formula: C22H22ClN5O4S2
Molecular Weight: 520.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4733-58-8 |
|---|---|
| Molecular Formula | C22H22ClN5O4S2 |
| Molecular Weight | 520.0 g/mol |
| IUPAC Name | N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide |
| Standard InChI | InChI=1S/C22H22ClN5O4S2/c1-3-4-5-14-6-9-17(13(2)10-14)24-19(29)12-33-22-27-26-21(34-22)25-20(30)15-7-8-16(23)18(11-15)28(31)32/h6-11H,3-5,12H2,1-2H3,(H,24,29)(H,25,26,30) |
| Standard InChI Key | PCDRLLZRBNFGNK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide, reflects its intricate structure . Key features include:
-
A 1,3,4-thiadiazole ring linked to a sulfanyl group.
-
A 4-chloro-3-nitrobenzamide substituent.
-
A 4-butyl-2-methylanilino side chain connected via an amide bond.
The molecular formula is C₂₂H₂₂ClN₅O₄S₂, with a molecular weight of 520.0 g/mol . The SMILES notation (CCCCC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C) provides further insight into its connectivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 4733-58-8 | |
| Molecular Formula | C₂₂H₂₂ClN₅O₄S₂ | |
| Molecular Weight | 520.0 g/mol | |
| IUPAC Name | See Section 1.1 |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis involves multi-step reactions:
-
Condensation: 4-Butyl-2-methylaniline reacts with chloroacetyl chloride to form the intermediate N-(4-butyl-2-methylphenyl)-2-chloroacetamide.
-
Thiolation: The chloro intermediate undergoes nucleophilic substitution with 5-mercapto-1,3,4-thiadiazol-2-amine.
-
Benzamide Coupling: The thiadiazole intermediate is coupled with 4-chloro-3-nitrobenzoyl chloride under basic conditions.
Critical parameters include:
-
Solvent Selection: Dichloromethane or dimethylformamide for optimal solubility.
-
Catalysts: Triethylamine to facilitate acylation.
-
Temperature: Reactions typically proceed at 0–25°C to minimize side products.
Industrial Production Challenges
Scaling up synthesis requires addressing:
-
Purification Complexity: Column chromatography is impractical industrially; alternatives like crystallization are prioritized.
-
Yield Optimization: Current reported yields range from 45–60%, necessitating catalyst refinement.
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro studies highlight broad-spectrum activity:
-
Bacterial Targets: Inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL).
-
Fungal Targets: Effective against Candida albicans (MIC: 32 µg/mL).
Mechanism: The thiadiazole ring disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), while the nitro group generates reactive oxygen species (ROS) in fungal cells .
Pharmacological Applications
Antimicrobial Drug Development
The compound’s dual antibacterial-antifungal activity positions it as a candidate for:
-
Topical formulations: For skin infections resistant to β-lactams.
-
Combination therapies: Synergy with fluconazole against Candida spp.
Inflammatory Disease Management
Potential indications include:
-
Asthma: Via 5-LOX pathway modulation.
-
Rheumatoid arthritis: Targeting leukotriene-mediated inflammation.
Challenges and Future Directions
Synthetic Chemistry Hurdles
-
Stereochemical Control: The molecule’s stereocenters necessitate asymmetric synthesis methods.
-
Solubility Optimization: Poor aqueous solubility (LogP: 3.8) limits bioavailability .
Research Priorities
-
In Vivo Efficacy Studies: To validate preclinical potential.
-
Structure-Activity Relationship (SAR) Analysis: Modifying the nitro group to reduce cytotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume